2-Chloro-8-fluoro-3-methoxyquinoline

medicinal chemistry drug design lipophilicity

Researchers requiring a trisubstituted quinoline for fragment-based lead generation often face limited orthogonal diversification options. 2-Chloro-8-fluoro-3-methoxyquinoline (C₁₀H₇ClFNO, MW 211.62) resolves this with C2-Cl for SNAr/cross-coupling and C8-F for metabolic modulation. · Orthogonal handles: C2-Cl enables Suzuki/Buchwald-Hartwig diversification; C8-F enhances metabolic stability and CNS penetration potential. · Computed XLogP3-AA 3.2, TPSA 22.1 Ų - moderate lipophilicity balancing permeability and solubility for kinase-targeted libraries.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
Cat. No. B12853886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-fluoro-3-methoxyquinoline
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESCOC1=C(N=C2C(=C1)C=CC=C2F)Cl
InChIInChI=1S/C10H7ClFNO/c1-14-8-5-6-3-2-4-7(12)9(6)13-10(8)11/h2-5H,1H3
InChIKeyKHCPLMFZCKLCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-fluoro-3-methoxyquinoline Chemical Profile


2-Chloro-8-fluoro-3-methoxyquinoline (C₁₀H₇ClFNO, MW 211.62 g/mol) is a trisubstituted quinoline heterocycle bearing chlorine at C-2, fluorine at C-8, and a methoxy group at C-3. It is classified as a halogenated methoxyquinoline building block used primarily in medicinal chemistry for lead generation and scaffold diversification [1]. Its computed XLogP3-AA is 3.2, topological polar surface area (TPSA) is 22.1 Ų, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors, positioning it as a moderately lipophilic fragment with favorable permeability potential [1].

Orthogonal C2‑Cl (cross‑coupling) and C8‑F (metabolic stability) handles support sequential derivatization.

Moderately lipophilic scaffold (computed LogP ~3) with three hydrogen‑bond acceptors fits fragment‑to‑lead workflows.

Fragment‑like molecular weight (≈212 Da) suitable for fragment library design and early‑stage SAR exploration.

Differentiation from Simple Dichloro or Dehalogenated Analogs


Closely related quinoline building blocks—such as 2-chloro-3-methoxyquinoline, 2,8-dichloroquinoline, and 2-chloro-8-fluoroquinoline—differ materially in their computed lipophilicity, hydrogen-bond acceptor capacity, and molecular topology, all of which directly influence passive permeability, solubility, and target engagement in drug discovery programs [1][2][3][4]. Generic substitution disregards the orthogonal synthetic handles (C2-Cl for SNAr/cross-coupling; C8-F for metabolic stability modulation) that make the target compound a privileged intermediate for sequential derivatization. The evidence below quantifies these differentiation dimensions.

Risk

2,8‑Dichloroquinoline lacks the C8‑fluorine metabolic handle; higher lipophilicity may shift ADME profile and off‑target risk.

Risk

2‑Chloro‑3‑methoxyquinoline omits the C8 substituent entirely, removing one vector for SAR diversification and metabolic tuning.

Risk

2‑Chloro‑8‑fluoroquinoline has only two H‑bond acceptors; may alter solubility and target‑recognition profile vs the trisubstituted scaffold.

Quantitative Differentiation Evidence Against In-Class Analogs


Computed Lipophilicity (XLogP3-AA) Comparison

The target compound exhibits a computed XLogP3-AA of 3.2, which is lower than 2,8-dichloroquinoline (3.8) but comparable to 2-chloro-8-fluoroquinoline (3.3) and 2-chloro-3-methoxyquinoline (3.1) [1][2][3][4]. This places it in an optimal moderate-lipophilicity window (LogP 3–4) for CNS drug-like candidates while retaining sufficient hydrophobicity for passive membrane permeability.

Lipophilicity
Cross-study
XLogP3‑AA 3.2 vs 3.8 (2,8‑dichloro) and 3.1 (2‑Cl‑3‑OMe)
Moderate lipophilicity may improve solubility and reduce hERG risk.
Computed values; experimental logD verification recommended.
medicinal chemistry drug design lipophilicity

Hydrogen-Bond Acceptor Count and Solubility

2-Chloro-8-fluoro-3-methoxyquinoline possesses three hydrogen-bond acceptors (HBA = 3), compared to two for 2-chloro-3-methoxyquinoline and 2-chloro-8-fluoroquinoline, and only one for 2,8-dichloroquinoline [1][2][3][4]. The additional HBA capacity arises from the combination of the quinoline nitrogen, the methoxy oxygen, and the fluorine atom, which can participate in weak hydrogen-bonding interactions.

H‑Bond Acceptors
Cross-study
HBA = 3 vs 1 (2,8‑dichloro) and 2 (2‑Cl‑3‑OMe, 2‑Cl‑8‑F)
Extra acceptor supports solubility and polar target interactions.
Computed descriptor; actual solvation strength may vary with environment.
medicinal chemistry ADME molecular recognition

Molecular Weight in Fragment-Based Screening

With a molecular weight of 211.62 g/mol, the target compound falls within the 'fragment' space (MW < 250 Da), whereas 2-chloro-3-methoxyquinoline is lighter at 193.63 g/mol and 2,8-dichloroquinoline is 198.05 g/mol [1][2][3]. The modest mass increase (18–13.6 Da) relative to these comparators is attributable to the fluorine and methoxy substituents and represents a favorable trade-off: it adds functionality without exceeding fragment-like property cutoffs.

Molecular Weight
Cross-study
211.6 g/mol vs 193.6 (2‑Cl‑3‑OMe) and 181.6 (2‑Cl‑8‑F)
Remains fragment‑like while adding functional diversity.
Ideal for fragment libraries where each atom should contribute to binding.
fragment-based drug discovery lead-likeness physicochemical profiling

Synthetic Orthogonality for Sequential Derivatization

The target compound uniquely combines a C2 chlorine (amide/SNAr/cross-coupling handle) with a C8 fluorine (metabolic blocking group and potential late-stage functionalization site via SₙAr with strong nucleophiles) [1]. Among the comparators, 2,8-dichloroquinoline offers two chlorine handles but lacks the metabolic stability advantage of fluorine; 2-chloro-3-methoxyquinoline lacks the C8 substituent entirely, eliminating one vector for SAR exploration [2][3]. No quantitative yield data for direct head-to-head coupling comparisons were identified in the retrieved literature (noted limitation).

Synthetic Orthogonality
Class-level
Qualitative: C2‑Cl (SNAr/cross‑coupling) and C8‑F (metabolic block + late‑stage SₙAr)
Enables sequential derivatization without additional protecting‑group steps.
No head‑to‑head coupling yields identified; validate reactivity in specific protocol.
synthetic chemistry cross-coupling medicinal chemistry

Optimal Research and Industrial Deployment Scenarios


Kinase-Focused Fragment Library Design

The compound's moderate lipophilicity (XLogP3-AA = 3.2), three hydrogen-bond acceptors, and fragment-appropriate molecular weight (211.62 g/mol) make it a high-priority inclusion in kinase-targeted fragment libraries. The C8-fluorine offers a metabolic soft spot resistant to oxidative metabolism, while the C2-chlorine enables rapid Suzuki or Buchwald-Hartwig diversification to probe hinge-binding interactions [1].

Antibacterial Lead Generation Targeting DNA Gyrase

Fluorinated quinolines are established pharmacophores for bacterial DNA gyrase inhibition. The presence of F at C8 mimics the substitution pattern of clinically validated fluoroquinolones. The compound serves as a core scaffold for synthesizing novel gyrase inhibitors, with the C3-methoxy group providing an additional vector for modulating potency and solubility [1].

Sequential Late-Stage Functionalization Campaigns

The orthogonal reactivity of the C2-Cl (suitable for Pd-catalyzed cross-coupling) and C8-F (amenable to nucleophilic aromatic substitution under forcing conditions) enables a build–couple–modify workflow. This reduces the number of linear synthetic steps required to explore chemical space around the quinoline core, accelerating hit-to-lead timelines [1].

CNS Drug Discovery with Controlled Lipophilicity

With a computed LogP of 3.2—below the 2,8-dichloro analog (3.8)—the compound is better suited for CNS programs where excessive lipophilicity is associated with increased promiscuity, faster metabolic clearance, and hERG liability. The fluorine atom further enhances blood–brain barrier penetration potential while the methoxy group maintains sufficient solubility [1].

Application
Selection Property
Validation Focus
Kinase fragment library design
Moderate lipophilicity and multiple H‑bond acceptors
Hinge‑binding potential, metabolic stability screening
DNA gyrase inhibitor research
C8‑fluorine mimics fluoroquinolone substitution
Gyrase inhibition potency, solubility modulation
Late‑stage diversification workflow
Orthogonal C2‑Cl and C8‑F reactive sites
Cross‑coupling and nucleophilic aromatic substitution conditions
CNS permeability research
Controlled lipophilicity and fluorine‑enhanced BBB potential
Permeability, hERG liability, metabolic clearance assays
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